

Target Identification for (R)-Bromoenol Lactone: An In-depth Technical Guide

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Compound of Interest

Compound Name: (R)-Bromoenol lactone

Cat. No.: B564792

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Abstract

(R)-Bromoenol lactone ((R)-BEL) is a potent, irreversible inhibitor of calcium-independent phospholipase A2 γ (iPLA2 γ), an enzyme implicated in various physiological and pathological processes. However, a comprehensive understanding of its full target profile is crucial for its application as a specific chemical probe and for the development of targeted therapeutics. This technical guide provides an in-depth overview of the known targets of (R)-BEL, the signaling pathways it modulates, and detailed experimental protocols for its target identification and validation. Quantitative data on its inhibitory activity are summarized, and key signaling and experimental workflows are visualized to facilitate a deeper understanding of its molecular mechanisms.

Introduction

(R)-Bromoenol lactone is a chiral, mechanism-based inhibitor that has been instrumental in elucidating the roles of calcium-independent phospholipase A2 (iPLA2) enzymes.[1] As a "suicide" substrate, its cleavage product covalently modifies the target enzyme, leading to irreversible inhibition.[2] While (R)-BEL exhibits selectivity for iPLA2 γ , it is essential for researchers to be aware of its potential off-target effects to ensure accurate interpretation of experimental results. This guide serves as a comprehensive resource for researchers utilizing (R)-BEL, providing critical information on its target landscape and the methodologies to investigate its interactions.

Target Profile of (R)-Bromoenol Lactone

The primary target of (R)-BEL is iPLA2 γ . However, studies have revealed its interaction with other proteins, particularly at higher concentrations. The inhibitory activities of (R)-BEL and its related compounds are summarized in the tables below.

Table 1: Inhibitory Activity of (R)-Bromoenol Lactone and Enantiomer

Compound	Target	Species/Source	Assay Conditions	IC50	Reference(s)
(R)-Bromoenol lactone	iPLA2 γ	Human recombinant	-	~0.6 μ M	[1] [3]
(S)-Bromoenol lactone	iPLA2 β	Rat aortic smooth muscle cells	Vasopressin-induced arachidonate release	2 μ M	[4]
(R)-Bromoenol lactone	iPLA2 β	-	High doses	20-30 μ M	[1]

Table 2: Inhibitory Activity of Bromoenol Lactone (Racemic or Unspecified)

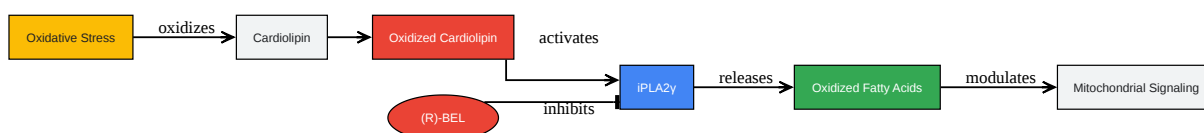
Compound	Target	Species/Source	Assay Conditions	IC50 / Ki	Reference(s)
Bromo-enol lactone	iPLA2 β	-	-	~7 μ M	[2] [5]
Bromo-enol lactone	Macrophage iPLA2	-	Concentration-dependent	60 nM	[6] [7]
Bromo-enol lactone	Myocardial cytosolic iPLA2	Canine	Mechanism-based inhibition	Ki = 180 nM	[6] [7]
Bromo-enol lactone	Chymotrypsin	-	Enzyme-activated irreversible inhibition	Ki = 636 nM	[6] [7] [8]
Bromo-enol lactone	Phosphatidate phosphohydrolase (PAP)	P388D macrophages	-	8 μ M	[8]
Bromo-enol lactone	TRPC5 channels	-	Low micromolar concentrations	10.6 μ M	[9]
Bromo-enol lactone	TRPC6 channels	-	Low micromolar concentrations	7.2 μ M	[9]

Signaling Pathways Modulated by (R)-Bromo-enol Lactone

The inhibitory action of (R)-BEL on its targets leads to the modulation of several key signaling pathways.

iPLA2 γ -Mediated Mitochondrial Signaling

iPLA2 γ is located in mitochondria and plays a crucial role in the hydrolysis of oxidized cardiolipin, releasing oxidized fatty acids that act as signaling molecules. Inhibition of iPLA2 γ by (R)-BEL can therefore impact mitochondrial bioenergetics and signaling pathways related to oxidative stress.[10]

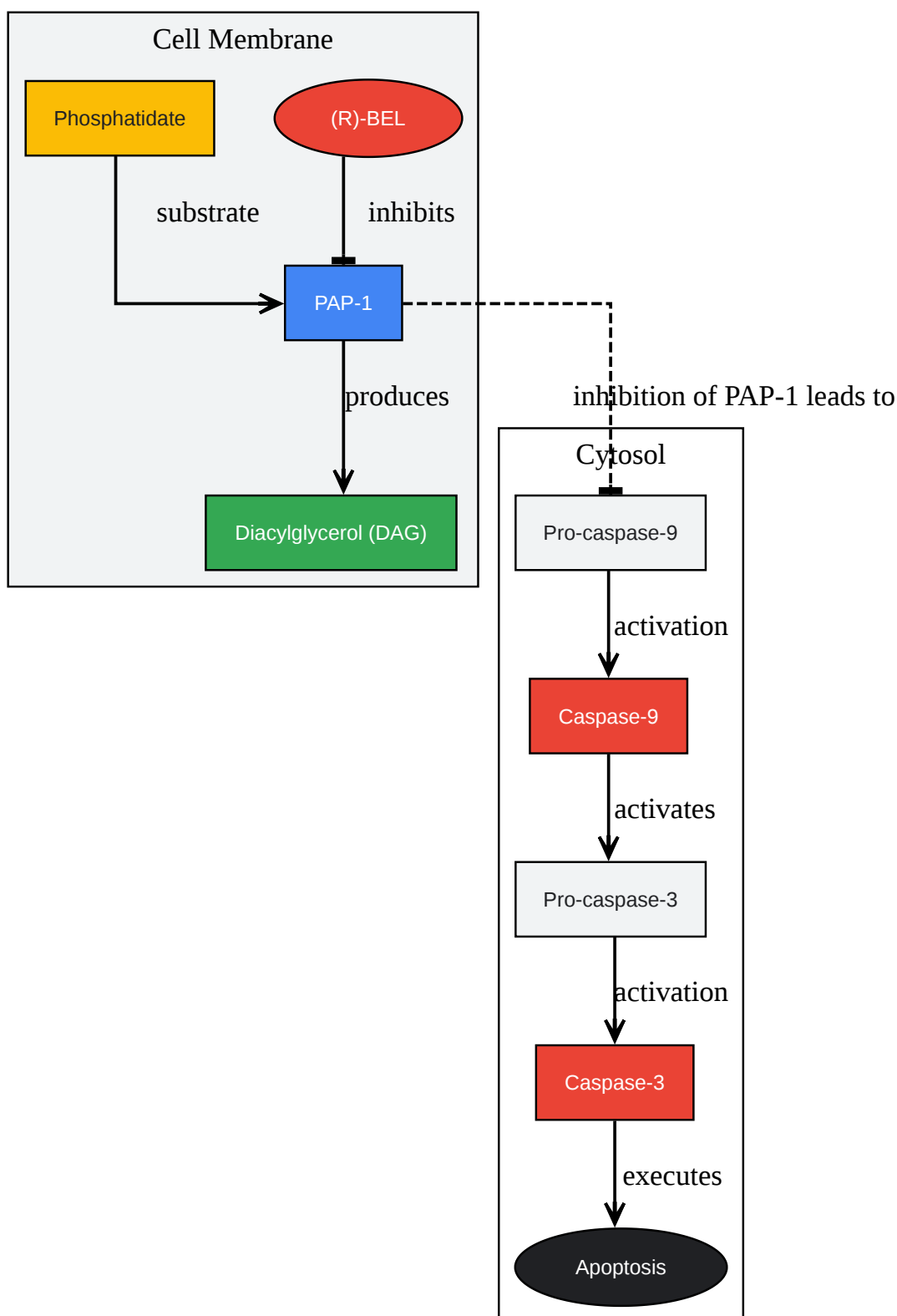


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iPLA2 γ -mediated mitochondrial signaling pathway.

Phosphatidate Phosphohydrolase-1 (PAP-1) and Apoptosis

Bromo-enol lactone has been shown to inhibit PAP-1, a key enzyme in lipid metabolism that converts phosphatidate to diacylglycerol (DAG).[11][12] DAG is a crucial second messenger involved in multiple signaling cascades, including those regulating cell survival and apoptosis.[13] Inhibition of PAP-1 by BEL can lead to the induction of apoptosis through a mitochondrial pathway involving the activation of caspase-9 and caspase-3.[11][12][14]

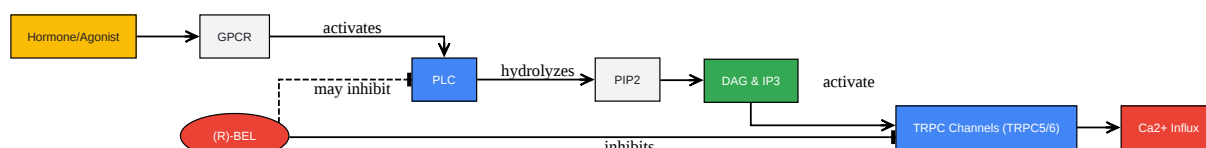


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PAP-1 inhibition by (R)-BEL leading to apoptosis.

TRPC Channel Modulation

Bromo-enol lactone can inhibit Transient Receptor Potential Canonical (TRPC) channels, specifically TRPC5 and TRPC6, in a manner that appears to be independent of its effects on iPLA2.[15][16] This inhibition may be linked to the attenuation of Phospholipase C (PLC) activity, which is an upstream activator of TRPC channels.[15][16]



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Modulation of TRPC channels by Bromoenol Lactone.

Experimental Protocols for Target Identification and Validation

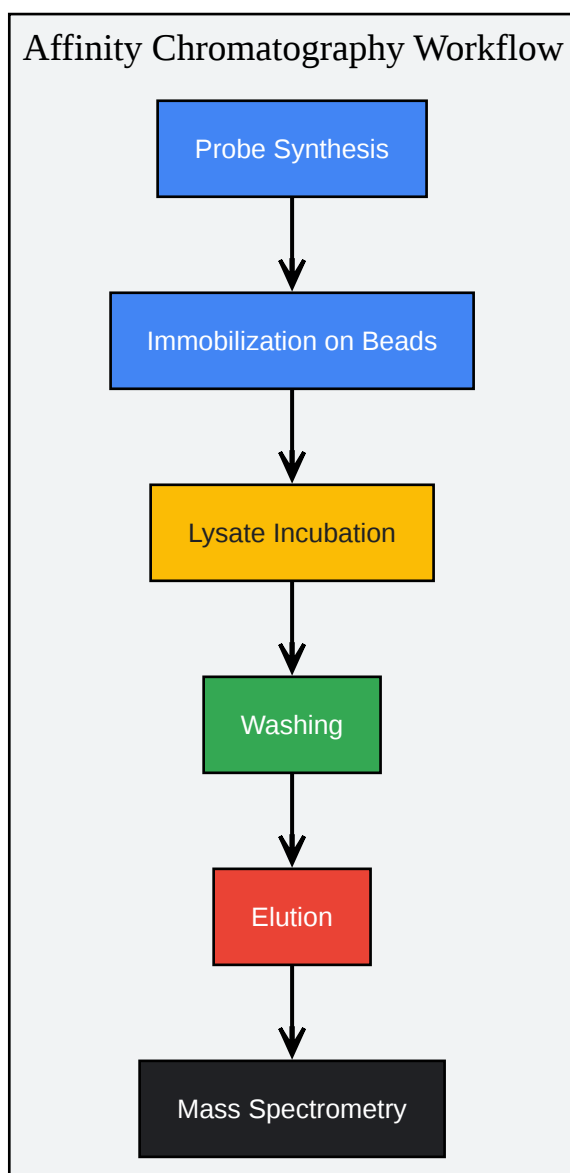
A multi-pronged approach is recommended to confidently identify and validate the targets of (R)-BEL.

General Target Identification Strategies

This method utilizes a modified version of the small molecule inhibitor to "pull down" its binding partners from a cell lysate.[1][14][17]

- **Probe Synthesis:** Synthesize an (R)-BEL analog containing a linker and an affinity tag (e.g., biotin). A photo-reactive group can be incorporated for covalent capture.
- **Immobilization:** Covalently attach the biotinylated probe to streptavidin-coated beads.
- **Lysate Incubation:** Incubate the beads with cell or tissue lysate to allow the probe to bind to its target proteins.

- Washing: Perform stringent washes to remove non-specifically bound proteins.
- Elution: Elute the bound proteins, for example, by competing with an excess of free (R)-BEL.
- Analysis: Identify the eluted proteins by mass spectrometry (LC-MS/MS).

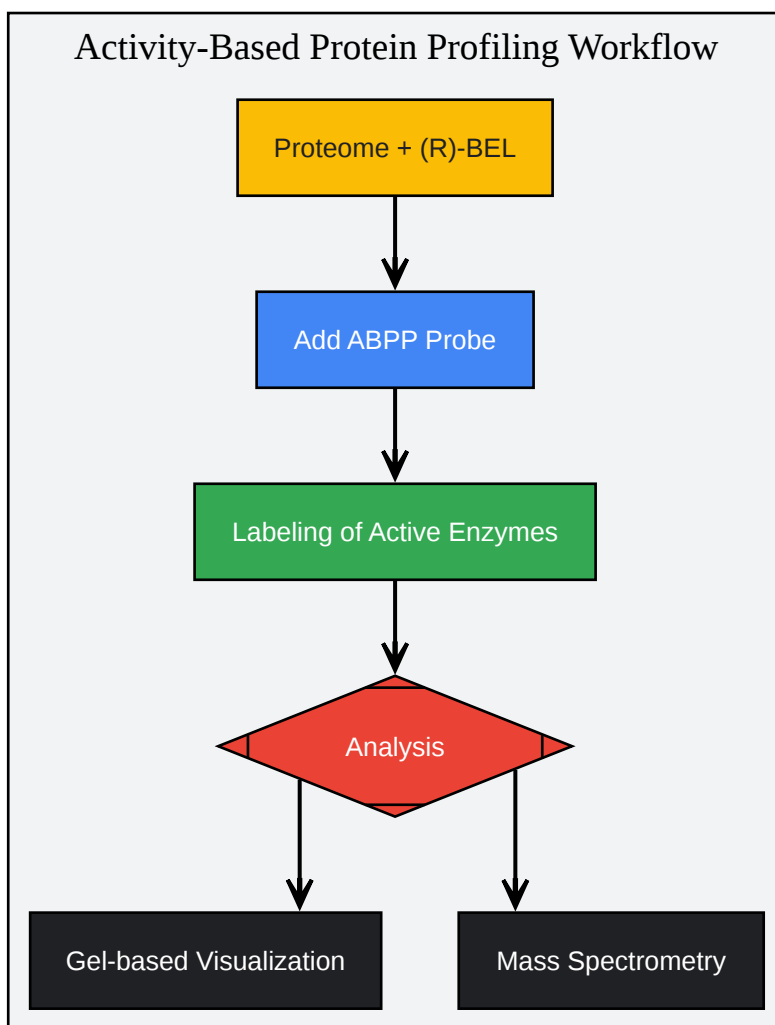


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Workflow for Affinity Chromatography.

ABPP is a powerful technique for identifying the targets of covalent inhibitors directly in a complex proteome.^{[3][7][18]}

- Probe Design: Utilize a probe that mimics the structure of (R)-BEL and contains a reporter tag (e.g., a fluorophore or biotin).
- Competitive Profiling:
 - Pre-incubate the proteome with varying concentrations of (R)-BEL.
 - Add the ABPP probe to label the remaining active enzyme targets.
- Analysis:
 - Gel-based: Visualize the labeled proteins by SDS-PAGE and in-gel fluorescence scanning. A decrease in fluorescence intensity for a specific protein band in the presence of (R)-BEL indicates it is a target.
 - Mass Spectrometry-based: Biotinylated probes can be used to enrich labeled proteins for identification and quantification by LC-MS/MS.



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